molecular formula C19H23N3O5S2 B11785293 tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-mercaptophenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate

tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-mercaptophenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate

Cat. No.: B11785293
M. Wt: 437.5 g/mol
InChI Key: SUVNXTGKXAXSIV-HMAPJEAMSA-N
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Description

tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-mercaptophenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate is a complex organic compound that features a combination of thiazole, aminophenol, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-mercaptophenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.

    Formation of the Ester Group: The ester group is typically formed through esterification reactions involving carboxylic acids and alcohols under acidic conditions.

    Final Coupling: The final step involves coupling the thiazole derivative with the ester derivative under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: It can be used to label proteins for imaging and tracking in biological systems.

Medicine

    Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.

Industry

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Coatings and Adhesives: It can be used in the formulation of coatings and adhesives with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-mercaptophenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound can also interact with cellular pathways, modulating signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-hydroxyphenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate: Similar structure but with a hydroxyl group instead of a mercapto group.

    tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-methylphenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate: Similar structure but with a methyl group instead of a mercapto group.

Uniqueness

The presence of the mercapto group in tert-Butyl2-(((1-(2-aminothiazol-4-yl)-2-(2-mercaptophenoxy)-2-oxoethylidene)amino)oxy)-2-methylpropanoate provides unique reactivity and binding properties, making it distinct from similar compounds

Properties

Molecular Formula

C19H23N3O5S2

Molecular Weight

437.5 g/mol

IUPAC Name

tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-oxo-2-(2-sulfanylphenoxy)ethylidene]amino]oxy-2-methylpropanoate

InChI

InChI=1S/C19H23N3O5S2/c1-18(2,3)26-16(24)19(4,5)27-22-14(11-10-29-17(20)21-11)15(23)25-12-8-6-7-9-13(12)28/h6-10,28H,1-5H3,(H2,20,21)/b22-14-

InChI Key

SUVNXTGKXAXSIV-HMAPJEAMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)OC2=CC=CC=C2S

Canonical SMILES

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)OC2=CC=CC=C2S

Origin of Product

United States

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